N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group, an oxirane (epoxide) ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Formation of the Oxirane Ring: The oxirane ring can be introduced through epoxidation reactions using peracids like m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The final step involves coupling the dichlorophenyl group, oxirane ring, and piperidine carboxamide moiety under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichlorophenyl group may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)piperidine-4-carboxamide: Lacks the oxirane ring but shares the dichlorophenyl and piperidine carboxamide moieties.
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine: Similar structure but without the carboxamide group.
Uniqueness
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of both the oxirane ring and the piperidine carboxamide moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c16-11-2-1-10(7-12(11)17)18-14(20)9-3-5-19(6-4-9)15(21)13-8-22-13/h1-2,7,9,13H,3-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJYUZSARFQUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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